molecular formula C11H11N5S B2394307 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile CAS No. 1315349-27-9

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile

Cat. No. B2394307
CAS RN: 1315349-27-9
M. Wt: 245.3
InChI Key: MMNGZXKIIGEEMN-UHFFFAOYSA-N
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Description

“3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile” is a compound that contains a 1,2,4-triazole moiety. The 1,2,4-triazole moiety is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a significant research topic in organic chemistry due to their wide range of pharmaceutical activities . Various synthetic methods have been reported to date, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, a novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds instead of the target pyrazolyl [1,2,4]triazole . Moreover, a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile in lab experiments include its high potency and specificity for inhibiting various enzymes and signaling pathways. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

For research on 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile include exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo. Additionally, the development of analogs and derivatives of the compound may lead to the discovery of more potent and effective therapeutic agents.

Synthesis Methods

The synthesis of 3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile involves the reaction of 4-(5-ethyl-1,2,4-triazol-3-yl)thiophenol with 3-bromo-4-cyanobenzonitrile. The reaction is catalyzed by a palladium catalyst and occurs under an inert atmosphere. The resulting product is purified through column chromatography to obtain a high yield of the desired compound.

Scientific Research Applications

3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile has been studied for its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has shown promising results in inhibiting the growth of bacteria and viruses.

properties

IUPAC Name

3-amino-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-10-14-11(16-15-10)17-9-4-3-7(6-12)5-8(9)13/h3-5H,2,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNGZXKIIGEEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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